

# Inavolisib clinical trial phase III results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

## Efficacy & Safety Profile Comparison

The following tables summarize key efficacy and safety data from pivotal trials for agents targeting the PI3K/AKT pathway in advanced HR+/HER2- breast cancer.

Table 1: Key Efficacy Outcomes from Phase III Trials

| Agent (Regimen)                              | mPFS (Months) | PFS HR vs Control        | mOS (Months)       | OS HR vs Control         | ORR (%)      | Key Patient Population                             |
|----------------------------------------------|---------------|--------------------------|--------------------|--------------------------|--------------|----------------------------------------------------|
| Inavolisib + Palbo + Fulvestrant [1] [2] [3] | 15.0          | 0.43 (95% CI: 0.32-0.59) | 34.0               | 0.67 (95% CI: 0.48-0.94) | 58.4-62.7    | PIK3CA-mutated, endocrine-resistant, 1L mBC        |
| Alpelisib + Fulvestrant [4]                  | 11.0          | 0.65 (95% CI: 0.50-0.85) | 39.3 (exploratory) | Not Reported             | Not Reported | PIK3CA-mutated, post-CDK4/6i and endocrine therapy |

| Agent (Regimen)                       | mPFS (Months)                | PFS HR vs Control        | mOS (Months) | OS HR vs Control | ORR (%)                       | Key Patient Population                                                   |
|---------------------------------------|------------------------------|--------------------------|--------------|------------------|-------------------------------|--------------------------------------------------------------------------|
| <b>Capivasertib + Fulvestrant</b> [4] | 7.3 (in AKT-pathway altered) | 0.50 (95% CI: 0.38-0.65) | Not Reached  | Not Reported     | 28.8 (in AKT-pathway altered) | AKT-pathway altered (PIK3CA/AKT1/PTEN), post-endocrine therapy ± CDK4/6i |

Abbreviations: mBC: metastatic breast cancer; 1L: first-line; Palbo: Palbociclib; CDK4/6i: CDK4/6 inhibitor; HR: Hazard Ratio; CI: Confidence Interval.

**Table 2: Select Adverse Events (AEs) and Management**

| Agent                         | Hyperglycemia (Grade ≥3)        | Stomatitis (Grade ≥3) | Diarrhea (Grade ≥3) | Rash (Grade ≥3)       | Key Management Strategies                                                                      |
|-------------------------------|---------------------------------|-----------------------|---------------------|-----------------------|------------------------------------------------------------------------------------------------|
| <b>Inavolisib</b> [4] [5] [2] | 12-13% (FPG increase)           | 6%                    | 3.7%                | No Grade 3/4 reported | Proactive fasting glucose monitoring; corticosteroid mouthwash for stomatitis; antidiarrheals. |
| <b>Alpelisib</b> [4]          | Significant rate (key toxicity) | Not Specified         | Not Specified       | Higher rate           | Proactive metformin initiation; prophylactic antihistamines; loperamide for diarrhea.          |
| <b>Capivasertib</b> [4]       | 2.3%                            | Not Specified         | Not Specified       | Not Specified         | Consider for patients at high risk for hyperglycemia.                                          |

## Mechanism of Action & Trial Design

Understanding the unique mechanisms and trial protocols is crucial for interpreting the data.

- **Unique Dual Mechanism of Inavolisib:** While all three agents inhibit the PI3K/AKT pathway, their targets and actions differ. **Inavolisib** is a highly selective PI3K $\alpha$  inhibitor that not only blocks the enzyme's activity but also uniquely **induces the degradation of the mutant p110 $\alpha$  protein** itself. This dual action may lead to more sustained pathway suppression and help overcome resistance mechanisms seen with earlier PI3K inhibitors [4] [6]. **Capivasertib** acts further downstream as a pan-AKT inhibitor, and **Alpelisib** is a PI3K $\alpha$  inhibitor without the degradation function [4].
- **INAVO120 Trial Protocol:** The INAVO120 trial was a phase III, randomized, double-blind, placebo-controlled study [7] [5] [2].
  - **Patient Population:** Adults with *PIK3CA*-mutated, HR+/HER2-negative locally advanced or metastatic breast cancer, whose disease progressed during or within 12 months of completing adjuvant endocrine therapy. Patients had not received prior systemic therapy for their advanced disease [5] [2].
  - **Intervention:** **Inavolisib** (9 mg orally, once daily) plus palbociclib and fulvestrant.
  - **Control:** Placebo plus palbociclib and fulvestrant.
  - **Primary Endpoint:** Progression-free survival (PFS) as assessed by the investigator [2].
  - **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), and duration of response (DOR) [5].

The diagram below illustrates the mechanism of action of **Inavolisib** within the PI3K/AKT/mTOR pathway.



[Click to download full resolution via product page](#)

## Interpretation & Clinical Implications

- **Efficacy vs. Standard of Care:** The INAVO120 regimen more than doubled median PFS and significantly improved OS compared to palbociclib-fulvestrant alone, establishing a new potential standard of care for this molecularly defined population in the first-line setting [1] [2] [3].
- **Therapeutic Sequencing:** The distinct trial populations make cross-trial comparisons difficult. Alpelisib and capivasertib are often used after progression on CDK4/6 inhibitors, whereas the

INAVO120 trial evaluated **inavolisib** in the first-line setting [4]. This positions **inavolisib** earlier in the treatment pathway.

- **Safety-Driven Selection:** The improved toxicity profile of **inavolisib**, particularly the lower incidence of severe hyperglycemia and rash compared to alpelisib, may make it a more manageable option for clinicians and patients [4]. This improved therapeutic window is a key differentiator.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Overall Survival with Inavolisib in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced ... [pubmed.ncbi.nlm.nih.gov]
3. ASCO 2025: Inavolisib-palbociclib-fulvestrant improves overall survival for advanced breast cancer - Oncology Central [oncology-central.com]
4. Same Pathway , Different Profiles: Clinical... | Pharmacy Times [pharmacytimes.com]
5. INAVO120 Clinical Trial Results | Itovebi™ (inavolisib) [itovebi-hcp.com]
6. What is the mechanism of action of Inavolisib ? [synapse.patsnap.com]
7. HER2阴性晚期乳腺癌的III期研究获得阳性结果 - ByDrug [bydrug.pharmcube.com]

To cite this document: Smolecule. [Inavolisib clinical trial phase III results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#inavolisib-clinical-trial-phase-iii-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)